GNF351

AHR antagonism tumor spheroid anticancer agent screening

Common AHR antagonists (α-naphthoflavone, CH223191) exhibit partial agonism or ligand selectivity that confounds mechanistic studies. GNF351 is the definitive tool for experiments demanding complete, unbiased AHR blockade across both DRE-dependent and DRE-independent pathways. • IC50 62 nM; pure antagonist-zero agonist activity even at elevated concentrations • Uniquely active as a single agent in 3D tumor spheroid models vs. BAY2416964 & CH-223191 • Validated in primary human RA-FLS, HNSCC migration/invasion, and ABCG2 efflux assays • ≥98% purity; bulk quantities available with batch-specific COA; shipped under blue ice

Molecular Formula C24H25N7
Molecular Weight 411.5 g/mol
Cat. No. B607703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF351
SynonymsGNF351;  GNF-351 GNF 351.
Molecular FormulaC24H25N7
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54
InChIInChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30)
InChIKeyABXIUYMKZDZUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNF351: A High-Affinity Pure Aryl Hydrocarbon Receptor Antagonist


N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (CAS 1227634-69-6), also known as GNF351, is a cell-permeable purine derivative that functions as a high-affinity pure aryl hydrocarbon receptor (AHR) antagonist [1]. Unlike partial antagonists or selective AHR modulators (SAhRMs) that bias AHR toward specific signaling pathways, GNF351 represents a third class of AHR ligand: a complete antagonist with the capacity to inhibit both dioxin response element (DRE)-dependent and DRE-independent AHR activity [2]. The compound competes directly with photoaffinity AHR ligands for binding to the AHR ligand-binding pocket with an IC50 of 62 nM in mouse liver cytosol expressing humanized AHR, and exhibits no agonist activity even at elevated concentrations [3].

Workflow

Complete AHR functional blockade studies (DRE-dependent and DRE-independent pathways)

Selection context

Pure antagonist profile without partial agonist confounding activity in cellular assays

Use context

Cell-permeable probe for unambiguous AHR pathway-response interpretation

GNF351: Why AHR Antagonists Are Not Functionally Interchangeable


AHR antagonists exhibit substantial functional heterogeneity that precludes simple substitution in experimental systems. Commonly used AHR antagonists such as CH223191 are ligand-selective, preferentially inhibiting halogenated aromatic hydrocarbon agonists while sparing PAHs and flavonoids [1]. BAY2416964, while orally bioavailable, exhibits weak AHR agonist activity at single high doses (10 µM), complicating its use as a pure inhibitory tool [2]. StemRegenin 1 (SR1) shows an IC50 of 127 nM for AHR antagonism and is primarily validated for hematopoietic stem cell expansion rather than broad AHR functional blockade [3]. α-Naphthoflavone, a widely used laboratory antagonist, possesses partial agonist potential that confounds interpretation of DRE-dependent transcriptional studies [4]. These mechanistic and potency differences underscore that selection of an AHR antagonist must be guided by the specific experimental question and required pharmacological profile.

GNF351 vs. CH223191
Mechanism mismatch CH223191 is ligand-selective; AHR pathway-response context may not transfer for non-halogenated agonists.
GNF351 vs. BAY2416964
Endpoint profile BAY2416964 exhibits weak agonist activity at elevated concentrations; pure antagonism may not be replicated.
GNF351 vs. StemRegenin 1
Assay context SR1 is primarily validated for stem cell expansion; AHR functional blockade profile may differ.

GNF351: Quantitative Comparative Evidence for Scientific Selection


Superior Tumor Spheroid Viability Reduction vs. BAY2416964 and CH-223191

In a comprehensive multi-cell type tumor spheroid panel (n=25 models), GNF351 demonstrated detectable single-agent activity, reducing viability in select spheroid models at concentrations exceeding 1 µM. In contrast, BAY2416964 and CH-223191 exhibited minimal single-agent activity across all spheroid models tested [1]. This functional divergence in complex 3D tumor models distinguishes GNF351 from structurally distinct AHR antagonists.

Tumor spheroid viability
Head-to-head
Detectable single-agent activity at >1 µM; BAY2416964 and CH-223191 showed minimal activity
Reported functional divergence in 3D tumor model context
Multi-cell type spheroid panel (n=25 models)
AHR antagonism tumor spheroid anticancer agent screening viability assay

Pure Antagonism Without Partial Agonist Activity

GNF351 is characterized as a pure AHR antagonist with no detectable agonist activity for either DRE-dependent or DRE-independent AHR functions, even at elevated concentrations. This contrasts with α-naphthoflavone, which possesses partial agonist potential that can confound experimental interpretation [1]. Furthermore, in PyMT murine mammary cancer cells, single 10 µM doses of BAY2416964 exhibited weak agonist activity reflected by increases in Cyp1a1 and Cyp1b1 mRNA levels, whereas 10 µM GNF351 showed no such agonist effect [2].

Pure antagonist profile
Head-to-head
No agonist activity at 10 µM; BAY2416964 exhibited weak Cyp1a1/Cyp1b1 induction
Supports unambiguous AHR blockade endpoint interpretation
PyMT murine mammary cancer cells, single-dose
AHR pure antagonism DRE-dependent transcription partial agonist activity mechanistic pharmacology

Higher AHR Antagonist Potency Than StemRegenin 1

GNF351 competes with a photoaffinity AHR ligand for binding to the AHR with an IC50 of 62 nM in mouse liver cytosol expressing humanized AHR [1]. In comparison, StemRegenin 1 (SR1), another purine-derived AHR antagonist, exhibits an IC50 of 127 nM in CD34+ cells [2]. While assay conditions differ (binding competition vs. cellular functional assay), the approximately 2-fold difference in potency suggests GNF351 may achieve comparable AHR antagonism at lower concentrations in certain experimental contexts.

AHR binding potency
Cross-study context
IC50 62 nM (GNF351) vs. 127 nM (SR1)
Reported higher binding affinity; assay conditions differ
GNF351: ligand competition assay; SR1: cellular functional assay
AHR antagonist potency IC50 comparison purine derivative biochemical assay

More Potent Repression of HNSCC Aggressive Phenotype

In head and neck squamous cell carcinoma (HNSCC) cells exhibiting constitutive AHR activation, treatment with GNF351 decreased migration and invasion and prevented benzo[a]pyrene-mediated induction of the chemotherapy efflux protein ABCG2. The study explicitly notes GNF351 as the more potent AHR antagonist compared to 6,2′,4′-trimethoxyflavone (TMF) [1].

HNSCC phenotype repression
Head-to-head
Decreased migration, invasion, and ABCG2 induction; described as more potent than TMF
Reported endpoint response in HNSCC functional assay context
Patient-derived HNSCC lines, constitutive AhR activation model
HNSCC tumor migration tumor invasion chemotherapy efflux

GNF351: Evidence-Based Application Scenarios


Dissecting DRE-Dependent vs. DRE-Independent AHR Signaling

GNF351 is the optimal tool compound for experiments requiring complete blockade of both DRE-dependent and DRE-independent AHR transcriptional activity without confounding partial agonism. Unlike α-naphthoflavone (partial agonist) or SAhRMs like SGA360 (which bias toward DRE-independent activity), GNF351 provides pure antagonism across all AHR functional modalities, enabling unambiguous mechanistic dissection of AHR-dependent processes [1].

AHR Antagonism in Tumor Spheroids and 3D Cultures

For researchers employing multi-cell type tumor spheroids or complex 3D culture systems, GNF351 provides the only AHR antagonist among BAY2416964, CH-223191, and GNF351 that demonstrates detectable single-agent activity. This makes GNF351 uniquely suited for investigating AHR-dependent tumor biology in physiologically relevant 3D models where other antagonists fail to produce measurable phenotypic effects [2].

HNSCC Aggressive Phenotype Research

GNF351 is the preferred AHR antagonist for HNSCC studies examining tumor cell migration, invasion, and chemotherapy efflux mechanisms (ABCG2 regulation). Its demonstrated superior potency relative to 6,2′,4′-trimethoxyflavone in repressing the aggressive HNSCC phenotype makes it the compound of choice for functional assays in this cancer type [3].

RA-FLS Inflammatory and Proliferative Studies

GNF351 has been extensively validated in primary human RA-FLS cells, where it significantly attenuates cytokine-induced proliferation, migration, MMP-2/MMP-9 expression, and invasive phenotype through an AHR-dependent mechanism. This established validation in a disease-relevant primary cell system supports its use for RA-focused AHR pharmacology research [4].

Application
Selection Property
Validation Focus
DRE-dependent vs. DRE-independent AHR signaling dissection
Pure antagonist profile across all AHR functional modalities
Absence of partial agonism in DRE and non-DRE reporter contexts
AHR antagonism in tumor spheroids and 3D cultures
Functional activity in complex 3D model systems
Phenotypic endpoint review in multi-cell type spheroid models
HNSCC aggressive phenotype research
Antagonist potency in tumor migration and invasion assays
Migration, invasion, and ABCG2 drug efflux endpoint review
RA-FLS inflammatory and proliferative signaling studies
Validated activity in primary human RA-FLS cells
Cytokine-induced proliferation and MMP expression endpoint review

Technical Documentation Hub

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45 linked technical documents
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